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Compound of Interest

2,6-Dimethoxypyridin-3-amine
Compound Name: _
monohydrochloride

Cat. No.: B145760

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethoxypyridin-3-amine
monohydrochloride, a heterocyclic organic compound of interest in pharmaceutical and
chemical research. This document details its chemical structure, physicochemical properties, a
proposed synthesis protocol, and analytical methodologies. Furthermore, it explores the
potential biological significance of this class of compounds, particularly as kinase inhibitors,
based on the activities of structurally related molecules.

Chemical Structure and Properties

2,6-Dimethoxypyridin-3-amine monohydrochloride is the hydrochloride salt of the parent
amine, 2,6-dimethoxypyridin-3-amine. The presence of the electron-donating methoxy groups
and the amino group on the pyridine ring influences its chemical reactivity and potential for
intermolecular interactions.

Chemical Structure:
Caption: Chemical structure of 2,6-Dimethoxypyridin-3-amine monohydrochloride.

Physicochemical Properties:
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Property Value Reference
CAS Number 80789-72-6 [1]
Molecular Formula C7H11CIN202 [1]
Molecular Weight 190.63 g/mol [1]
Appearance White crystalline solid [1]
Melting Point 212 °C (decomposes) [1]
Solubility Soluble in water and alcohol [1]
Synthesis

A detailed experimental protocol for the synthesis of 2,6-dimethoxypyridin-3-amine
monohydrochloride is not readily available in the public domain. However, a plausible
synthetic route can be proposed based on the synthesis of the free base, 2,6-dimethoxypyridin-
3-amine, followed by salt formation. The synthesis of the free base typically involves the
reduction of a corresponding nitro compound.

Proposed Synthetic Workflow:
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Caption: Proposed synthesis workflow.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2,6-Dimethoxypyridin-3-amine (Free Base)

e Materials: 2,6-dimethoxy-3-nitropyridine, Palladium on carbon (10% Pd/C), Ethanol,
Hydrogen gas.

e Procedure:
o In a suitable hydrogenation vessel, dissolve 2,6-dimethoxy-3-nitropyridine in ethanol.
o Add a catalytic amount of 10% Pd/C to the solution.

o Pressurize the vessel with hydrogen gas (typically 1-3 atm).
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o Stir the reaction mixture vigorously at room temperature.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance
Liquid Chromatography (HPLC) until the starting material is consumed.

o Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.qg.,
nitrogen or argon).

o Filter the reaction mixture through a pad of celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxypyridin-3-
amine.

o Purify the crude product by column chromatography or recrystallization if necessary.
Step 2: Formation of 2,6-Dimethoxypyridin-3-amine Monohydrochloride

e Materials: 2,6-dimethoxypyridin-3-amine, Hydrochloric acid (in a suitable organic solvent,
e.g., diethyl ether or isopropanol), Diethyl ether.

e Procedure:

o Dissolve the purified 2,6-dimethoxypyridin-3-amine in a minimal amount of a suitable
organic solvent (e.g., diethyl ether).

o Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCI in diethyl
ether) to the stirred solution of the amine at O °C.

o A precipitate should form upon addition of the HCI solution.

o Continue stirring for a short period to ensure complete precipitation.

o Collect the solid product by filtration.

o Wash the solid with cold diethyl ether to remove any unreacted starting materials.

o Dry the product under vacuum to obtain 2,6-dimethoxypyridin-3-amine
monohydrochloride as a crystalline solid.
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Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of 2,6-
dimethoxypyridin-3-amine monohydrochloride.

Spectroscopic Data:

While a complete set of spectroscopic data for the monohydrochloride is not readily available,
data for the free base and typical spectral characteristics of aminopyridines can be used for
interpretation.
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Technique

Expected Observations

1H NMR

Signals corresponding to the two methoxy
groups (singlets), two aromatic protons on the
pyridine ring (doublets), and the amine protons
(broad singlet). Upon protonation to form the
monohydrochloride, a downfield shift of the
aromatic and amine proton signals is expected.
The amine protons may appear as a broader

signal due to exchange.

13C NMR

Signals for the two methoxy carbons, the five
pyridine ring carbons (with those bearing
methoxy and amino groups showing
characteristic shifts), and potentially a signal for
the carbon bearing the amino group that is

sensitive to protonation.

FTIR

Characteristic peaks for N-H stretching of the
primary amine (typically two bands in the 3300-
3500 cm™1 region for the free base), C-O
stretching of the methoxy groups, and C=C and
C=N stretching of the pyridine ring. For the
monohydrochloride salt, the N-H stretching
region will be broadened and shifted due to the
formation of the ammonium salt. A known FTIR
spectrum for the monohydrochloride is

available.[2]

Mass Spectrometry

The mass spectrum of the free base would
show a molecular ion peak (M*) corresponding
to its molecular weight. High-resolution mass
spectrometry (HRMS) can be used to confirm

the elemental composition.

High-Performance Liquid Chromatography (HPLC) Method (Proposed):

A reverse-phase HPLC method would be suitable for the analysis of this compound.
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Parameter Recommended Condition
Column C18, e.g., 4.6 x 150 mm, 5 um
) A gradient of water with 0.1% formic acid (A)
Mobile Phase o ) ) )
and acetonitrile with 0.1% formic acid (B).
Flow Rate 1.0 mL/min
) UV at a suitable wavelength (e.g., 254 nm or
Detection
280 nm)
Injection Volume 10 uL

Biological Activity and Potential Applications

Direct studies on the biological activity of 2,6-dimethoxypyridin-3-amine monohydrochloride
are limited in publicly available literature. However, the aminopyridine scaffold is a well-
established pharmacophore in medicinal chemistry, particularly in the development of kinase

inhibitors.
Potential as Kinase Inhibitors:

Many derivatives of aminopyridines and diaminopyridines have been investigated as inhibitors
of various protein kinases, which are key regulators of cellular processes and are often
dysregulated in diseases such as cancer. For instance, various substituted aminopyridines
have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for

cell cycle regulation.

Logical Relationship for Kinase Inhibitor Development:
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Caption: Drug discovery workflow.

The structural features of 2,6-dimethoxypyridin-3-amine, including the amino group which can
act as a hydrogen bond donor and the pyridine ring as a scaffold for further functionalization,
make it an attractive starting point for the design and synthesis of novel kinase inhibitors.

Safety Information

Detailed toxicological data for 2,6-dimethoxypyridin-3-amine monohydrochloride is not
available. As with all chemical reagents, it should be handled with appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-
ventilated area.

Conclusion
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2,6-Dimethoxypyridin-3-amine monohydrochloride is a valuable heterocyclic compound
with potential applications in synthetic and medicinal chemistry. This technical guide has
provided a summary of its known properties, a proposed synthetic route, and analytical
methodologies. While direct biological data is scarce, its structural similarity to known kinase
inhibitors suggests that it could serve as a valuable building block for the development of novel
therapeutic agents. Further research is warranted to fully elucidate its chemical and biological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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